1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)-

Regioisomer identification 13C NMR spectroscopy Tetrazole N-alkylation

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- (CAS 93770-60-6) is a heterocyclic carboxylic acid in which a 5-(5-phenyl-2-furanyl)-1H-tetrazole core is N-alkylated with an acetic acid moiety. It belongs to a series of 5-[5-(substituted phenyl)-2-furyl]-1-tetrazolylacetic acids originally synthesized and evaluated as intermediates for semisynthetic cephalosporin antibiotics and as anti-inflammatory agents.

Molecular Formula C13H10N4O3
Molecular Weight 270.24 g/mol
CAS No. 93770-60-6
Cat. No. B12698631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)-
CAS93770-60-6
Molecular FormulaC13H10N4O3
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O
InChIInChI=1S/C13H10N4O3/c18-12(19)8-17-13(14-15-16-17)11-7-6-10(20-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
InChIKeyZISDBXVKQJALNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- (CAS 93770-60-6): Compound-Class Profile for Scientific Procurement


1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- (CAS 93770-60-6) is a heterocyclic carboxylic acid in which a 5-(5-phenyl-2-furanyl)-1H-tetrazole core is N-alkylated with an acetic acid moiety [1]. It belongs to a series of 5-[5-(substituted phenyl)-2-furyl]-1-tetrazolylacetic acids originally synthesized and evaluated as intermediates for semisynthetic cephalosporin antibiotics [1] and as anti-inflammatory agents [2]. The compound has molecular formula C₁₃H₁₀N₄O₃ and molecular weight 270.24 g·mol⁻¹. Structurally it is the N-1 regioisomer, clearly distinguishable from the corresponding N-2 tetrazolyl isomer (CAS 93770-40-2) by 13C NMR spectroscopy [3].

Procurement Risk: Why 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- Is Not Interchangeable with In-Class Analogs


Within the 5-(5-aryl-2-furanyl)-tetrazolylacetic acid family, three structural variables independently modulate physicochemical and biological properties: (i) the regioisomeric attachment of the acetic acid moiety at N-1 versus N-2 of the tetrazole ring [1]; (ii) the electronic and steric nature of the aryl substituent (phenyl, 4-chlorophenyl, 4-bromophenyl, 4-methylphenyl, etc.) [2]; and (iii) the carboxylic acid functionality itself, which confers acid strength exceeding that of acetic acid (pKa ~3.1–3.2) [1]. Substituting the target compound with the 4-chlorophenyl analog (CAS 93770-52-6, density 1.58 g·cm⁻³, logP ~2.1) or the 4-bromophenyl analog (CAS 93770-55-9) alters not only molecular weight and lipophilicity but also the electronic character of the furan-tetrazole π-system, which governs reactivity in acylation reactions for cephalosporin conjugation [2].

Quantitative Differentiation Evidence for 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- (CAS 93770-60-6) Against Closest Analogs


Regioisomeric Identity: 1-Tetrazolylacetic Acid (CAS 93770-60-6) vs. 2-Tetrazolylacetic Acid Isomer (CAS 93770-40-2) – 13C NMR Diagnostic Resonances

The target compound is the N-1 regioisomer, which can be unambiguously distinguished from its N-2 isomer (CAS 93770-40-2) using 13C NMR spectroscopy. Examination of diagnostic resonances arising from the tetrazole ring system enables clear differentiation between 1- and 2-tetrazolyl acetate isomers [1]. The chemical shift increment for the 5-(2-furyl)-1- vs. -2-tetrazolyl acetate unit has been established empirically from a series of analogues, providing a robust analytical fingerprint for identity verification [1].

Regioisomer identification 13C NMR spectroscopy Tetrazole N-alkylation Quality control

Physicochemical Differentiation: Unsubstituted Phenyl (CAS 93770-60-6) vs. 4-Chlorophenyl (CAS 93770-52-6) and 4-Bromophenyl (CAS 93770-55-9) Analogs

The unsubstituted phenyl analog exhibits a distinct physicochemical profile compared to its halogenated congeners. The target compound (CAS 93770-60-6) has lower density (1.48 g·cm⁻³) than the 4-chlorophenyl analog (CAS 93770-52-6, density 1.58 g·cm⁻³) . The calculated logP of 1.68 and polar surface area (PSA) of 94.04 Ų place it in a different property space relative to the more lipophilic chlorinated (Cl: estimated logP ~2.1) and brominated (Br: estimated logP ~2.3) analogs.

Lipophilicity Density Polar surface area Physicochemical property comparison

Acid Strength Differentiation: Tetrazolylacetic Acid Class vs. Acetic Acid and Haloacetic Acids

Tetrazolylacetic acids constitute a class of carboxylic acids significantly stronger than acetic acid. The acidities of substituted 1- and 2-tetrazolylacetic acids have been studied in water and 50% ethanol; all investigated compounds are stronger acids than acetic acid (pKa 4.76) and are comparable to haloacetic acids such as chloroacetic acid (pKa 2.87) [1]. The induction constant (σI) of the 1-tetrazolyl group was calculated as 0.65, indicating a strong electron-withdrawing effect that enhances carboxylic acid acidity [1]. For the closely related 5-phenyltetrazol-2-ylacetic acid, the measured pKa is 3.12 [2]; the 1-tetrazolylacetic acid analogs are expected to have similar or slightly lower pKa values based on the higher σI of the 1-tetrazolyl group (0.65) vs. the 2-tetrazolyl group (0.62) [1].

pKa Acid dissociation constant Ionization Reactivity

Validated Synthetic Utility: Cephalosporin Antibiotic Intermediate – 7-(Heteroarylacetamido)cephalosporanic Acids

The target compound serves as a carboxylic acid precursor for N-acylation of 7-aminocephalosporanic acid (7-ACA), yielding 7-[5-(5-phenyl-2-furyl)-1-tetrazolylacetamido]-3-acetoxycephalosporanic acid [1]. This specific cephalosporin derivative, prepared from the N-1 tetrazolylacetic acid, was tested in vitro against Gram-positive and Gram-negative microorganisms and showed activity comparable or better than reference substances [1]. The corresponding N-2 isomer (derived from CAS 93770-40-2) yields a different cephalosporin conjugate, establishing that the regioisomeric identity of the tetrazolylacetic acid directly determines the structure of the final antibiotic product.

Cephalosporin synthesis N-Acylation Antibiotic intermediate β-Lactam chemistry

Anti-Inflammatory Activity Signal in the 5-Aryl-2-furyl-1-tetrazolylacetic Acid Series

A positive anti-inflammatory effect was found when testing the free acids obtained by hydrolysis of the ethyl 5-[5-(substituted phenyl)-2-furyl]-1-tetrazolyl acetates [1]. Although the original paper reports the activity qualitatively rather than as a full dose-response dataset for each individual analog, the unsubstituted phenyl derivative (CAS 93770-60-6) belongs to a series where the nature of the phenyl substituent is expected to modulate anti-inflammatory potency, consistent with the well-established SAR in arylacetic acid anti-inflammatory agents [1]. This provides a phenotypic starting point for medicinal chemistry optimization that is not shared by non-carboxylic acid analogs such as the parent tetrazole (CAS 60838-09-7, molecular formula C₁₁H₈N₄O, lacks the acetic acid moiety) .

Anti-inflammatory Carrageenan edema Paw edema model In vivo pharmacology

High-Confidence Application Scenarios for 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- (CAS 93770-60-6) Based on Quantitative Evidence


Synthesis of 7-(5-Aryl-2-furyl)-1-tetrazolylacetamido Cephalosporin Libraries for Antibiotic Screening

The compound is a validated acylating agent for 7-aminocephalosporanic acid (7-ACA), enabling the preparation of cephalosporin derivatives with a 5-(5-phenyl-2-furanyl)-1-tetrazolylacetyl side chain [1]. The resulting antibiotics have demonstrated in vitro activity comparable or better than reference cephalosporins against Gram-positive and Gram-negative strains [1]. Procurement of the N-1 regioisomer (CAS 93770-60-6) rather than the N-2 isomer (CAS 93770-40-2) is structurally essential to ensure the correct side-chain attachment for SAR studies.

Medicinal Chemistry Exploration of 5-Aryl-2-furanyltetrazolylacetic Acids as Anti-Inflammatory Leads

The compound belongs to a series for which a positive anti-inflammatory effect has been experimentally demonstrated [1]. Its unsubstituted phenyl ring serves as a baseline for systematic SAR exploration against halogenated (Cl, Br), methylated, or nitrated analogs, where the electronic and lipophilic character of the aryl substituent can be correlated with in vivo anti-inflammatory potency. The carboxylic acid group (pKa ~2.9–3.2) [2] provides a handle for salt formation or prodrug derivatisation.

Analytical Reference Standard for Regioisomeric Purity by 13C NMR in Quality Control Workflows

The well-characterised 13C NMR spectroscopic signature of the 1-tetrazolyl isomer, which is distinctly different from that of the 2-tetrazolyl isomer [1], makes the compound suitable as a certified reference material for regioisomeric purity determination. This is essential for laboratories performing N-alkylation reactions on 5-substituted tetrazoles, where 1- and 2-isomer mixtures are commonly obtained and must be analytically resolved [1].

Physicochemical Property Calibration for Computational ADME Models in the Tetrazole Heterocycle Space

The experimentally determined or calculated properties (density 1.48 g·cm⁻³, logP 1.68, PSA 94.04 Ų) [1] provide a benchmark for calibrating in silico ADME prediction tools used in drug discovery programs focused on tetrazole-containing scaffolds. The compound's property profile differs quantitatively from that of its 4-chlorophenyl and 4-bromophenyl analogs, enabling multi-point validation of fragment-based QSPR models [1].

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